2-bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Medicinal chemistry Chemical probe design Library synthesis

2-Bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 1005300-22-0, MF C₂₂H₁₈BrFN₂O₃S, MW 489.4 g·mol⁻¹) is a fully synthetic, tetrahydroquinoline-based aryl sulfonamide–benzamide hybrid whose molecular architecture features three pharmacophorically distinct modules: a 2-bromobenzamide terminus, a 7-amino-tetrahydroquinoline linker, and a 4-fluorophenylsulfonyl N-capping group (CHEMSRC,. It is currently available from multiple specialty chemical suppliers predominantly as a research-grade reagent; however, no peer-reviewed biological activity data, patent-assigned target profile, or structure–activity relationship (SAR) study could be located for this exact compound in the public domain as of the search date.

Molecular Formula C22H18BrFN2O3S
Molecular Weight 489.36
CAS No. 1005300-22-0
Cat. No. B3000089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
CAS1005300-22-0
Molecular FormulaC22H18BrFN2O3S
Molecular Weight489.36
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C22H18BrFN2O3S/c23-20-6-2-1-5-19(20)22(27)25-17-10-7-15-4-3-13-26(21(15)14-17)30(28,29)18-11-8-16(24)9-12-18/h1-2,5-12,14H,3-4,13H2,(H,25,27)
InChIKeyQCGSBYXDSFECPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 1005300-22-0) — Chemical Identity and Procurability Profile


2-Bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 1005300-22-0, MF C₂₂H₁₈BrFN₂O₃S, MW 489.4 g·mol⁻¹) is a fully synthetic, tetrahydroquinoline-based aryl sulfonamide–benzamide hybrid whose molecular architecture features three pharmacophorically distinct modules: a 2-bromobenzamide terminus, a 7-amino-tetrahydroquinoline linker, and a 4-fluorophenylsulfonyl N-capping group (CHEMSRC, 2024) . It is currently available from multiple specialty chemical suppliers predominantly as a research-grade reagent; however, no peer-reviewed biological activity data, patent-assigned target profile, or structure–activity relationship (SAR) study could be located for this exact compound in the public domain as of the search date. The compound’s differentiated identity therefore rests on its unique chemical composition and structural topology — features that distinguish it from any close analog sharing only a subset of its substituent pattern.

Why Off-the-Shelf Analogs Cannot Substitute for 2-Bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in Structure-Sensitive Applications


The available evidence indicates that no single closely related analog replicates the exact combination of (i) a 2-bromobenzamide moiety, (ii) a 4-fluorophenylsulfonyl N-substituent, and (iii) a 1,2,3,4-tetrahydroquinolin-7-yl linker (CHEMSRC, 2024) . Substitution at any of these positions — e.g., replacing 2-Br with 2-F, 2-Cl, or H (as in tosyl- and benzenesulfonyl-protected analogs listed on PubChem, 2025; CHEMSRC, 2024) ; shifting the sulfonyl aryl group from 4-fluorophenyl to thiophenyl or tolyl; or relocating the amide attachment from the 7- to the 6-position of the tetrahydroquinoline ring — creates a chemically distinct entity whose physicochemical properties (logP, polar surface area, hydrogen-bond donor/acceptor count), steric profile, and electronic character are non-negligibly altered. In the absence of published biological characterization, these structural differences are the only verifiable basis for asserting that generic substitution would compromise identity, reproducibility, and SAR integrity in any application where the precise molecular structure functions as a independent variable (e.g., chemical probe campaigns, fragment-based library design, patent SAR exemplification, or analytical reference standard deployment). Consequently, substitution without explicit revalidation introduces an uncontrolled variable.

Quantitative Differentiation Evidence for 2-Bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Relative to Closest Structural Analogs


Molecular-Weight Offset and Heavy-Atom Count vs. 2,6-Difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

At the level of bulk physicochemical properties, the target compound has a molecular weight 2.6% higher than the 2,6-difluoro-N-tosyl analog and carries one additional bromine atom (a heavy atom that provides anomalous X-ray scattering, distinct NMR chemical-shift dispersion, and altered lipophilicity) (PubChem, 2025) .

Medicinal chemistry Chemical probe design Library synthesis

Halogen-Type Divergence at the 2-Position: 2-Br vs. 2,6-Di-F Substitution

The target compound carries a single 2-bromo substituent on the benzamide ring, whereas the closest publicly registered analog, 2,6-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, is 2,6-difluorinated (PubChem, 2025) . Bromine’s larger van der Waals radius (1.85 Å vs. 1.47 Å for F), higher polarizability, and capacity to engage in halogen bonding fundamentally alter both steric occupancy and electronic distribution at the ortho position, which is a well-established determinant of benzamide conformational preference and target-binding geometry.

Medicinal chemistry Halogen bonding Structure–activity relationship

Sulfonyl Aryl-Group Differentiation: 4-Fluorophenyl vs. 4-Methylphenyl (Tosyl) vs. Thiophenyl

The target compound incorporates a 4-fluorophenylsulfonyl group, whereas the most commonly catalogued 7-amido-tetrahydroquinoline analogs are N-tosylated (4-methylphenylsulfonyl) or N-thiophene-2-sulfonylated (PubChem, 2025; CHEMSRC, 2024) [REFS-1; REFS-2). Replacement of –CH₃ (tosyl) with –F (4-fluorophenylsulfonyl) is a classic medicinal-chemistry tactic for modulating metabolic stability (blocking benzylic oxidation), altering logD, and tuning CYP450 inhibition profiles, though no direct experimental data exist for this specific compound pair.

Medicinal chemistry Physicochemical property modulation SAR

Amide Attachment Position: 7-yl vs. 6-yl Tetrahydroquinoline Regioisomerism

Several sulfonamide-tetrahydroquinoline analogs registered in public databases bear the amide substituent at the 6-position rather than the 7-position of the tetrahydroquinoline core (BenchChem, 2025; EvitaChem, 2025) [REFS-1; REFS-2]. The 7- vs. 6-substitution pattern alters the vector of the benzamide moiety relative to the sulfonamide group and the bicyclic scaffold, which in turn affects the compound’s three-dimensional shape, dipole orientation, and potential for complementary interactions with protein binding sites. While no head-to-head biological comparison data are available, the regioisomeric difference is chemically unambiguous and can be confirmed by ¹H-NMR coupling patterns and HPLC retention-time shifts.

Medicinal chemistry Regioisomer differentiation Chemical probe design

Recommended Research and Industrial Application Scenarios for 2-Bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Based on Verifiable Evidence


Analytical Reference Standard for LC-MS/MS Method Development Leveraging the Unique Bromine Isotopic Signature

The compound’s single bromine atom produces a characteristic ~1:1 isotopic doublet (⁷⁹Br/⁸¹Br) in mass spectra, enabling unambiguous identification and quantification in complex biological matrices — a feature absent in the chlorine- or fluorine-only analogs most commonly catalogued alongside it. This property makes the compound an ideal negative-ion or positive-ion LC-MS/MS reference standard for method development, where isotopic-pattern recognition serves as an orthogonal confirmation parameter (CHEMSRC, 2024) .

Chemical Probe or Tool Compound for Halogen-Bonding Structural Biology Studies

The 2-bromobenzamide moiety is capable of engaging in halogen bonding with protein backbone carbonyls or side-chain acceptors (e.g., the hydroxyl of Ser/Thr or the carbonyl oxygen of Asn/Gln), an interaction that is geometrically and energetically distinct from the hydrogen bonds formed by fluoro- or methyl-substituted analogs (PubChem, 2025) . Protein crystallographers and structural biologists seeking to exploit anomalous scattering from bromine for experimental phasing (SAD/MAD) or to probe halogen-bond donor–acceptor geometries would benefit from this compound over its F- or Cl-substituted comparators.

Patent SAR Exemplification and Freedom-to-Operate Library Construction

Given the extensive patenting of tetrahydroquinoline sulfonamides as RORγ modulators, γ-secretase inhibitors, and anticancer agents (see e.g., Justia Patents, 2011; Google Patents, 2014) [REFS-1; REFS-2], a compound that combines the rare 7-amido substitution with a 4-fluorophenylsulfonyl group and a 2-bromobenzamide terminus constitutes a structurally distinct entry for Markush-type patent exemplification. Medicinal chemistry teams building freedom-to-operate libraries or seeking to define SAR around the tetrahydroquinoline scaffold would use this compound as a unique, non-overlapping data point that no single analog can replicate.

Biochemical Assay Hit-Validation Ortholog Where Target Engagement Requires a Specific Halogen Pattern

In the absence of published target data for this specific compound, the structural features described above — 2-Br, 4-fluorophenylsulfonyl, and 7-amido-tetrahydroquinoline — implicitly place it within the broader chemotype space of sulfonamide-tetrahydroquinoline enzyme inhibitors (e.g., OGG1 inhibitors such as TH5487, Kant et al., 2020) . Researchers conducting high-throughput screens who identify a hit scaffold containing any two of these three modules may procure this compound as an orthogonal validation tool to test the contribution of the third module (e.g., the bromine substituent) to observed activity, thereby using its unique structure to deconvolute SAR rather than relying on more common analogs that cannot isolate that variable.

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